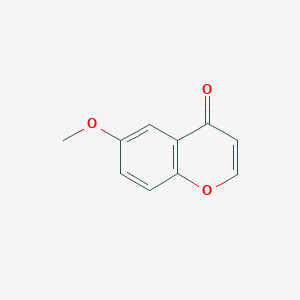

6-methoxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFLLSYSGYEGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 4h Chromen 4 One and Its Derivatives

Established Synthetic Routes to the 4H-Chromen-4-one Core

The construction of the bicyclic chromone (B188151) system can be approached through several classical and modern synthetic routes. These methods often involve the formation of a key intermediate that undergoes cyclization to afford the final 4H-chromen-4-one core.

Claisen Condensation and Variants (e.g., Baker-Venkatraman Rearrangement, Kostanecki-Robinson Reaction)

The Claisen condensation and its related named reactions represent a cornerstone in the synthesis of 4H-chromen-4-ones. These reactions typically involve the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound, which then undergoes cyclization.

The Claisen condensation itself can be utilized to form a 1,3-diketone intermediate, which upon acid-catalyzed cyclization, yields the chromone ring. A classic approach involves the reaction of an o-hydroxyacetophenone with an ester.

A significant variant of this is the Baker-Venkataraman Rearrangement , which is a two-step process for the synthesis of flavones and other chromones. It begins with the acylation of an o-hydroxyacetophenone to form an ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to the 4H-chromen-4-one.

The Kostanecki-Robinson reaction is another powerful method for the synthesis of chromones and flavones. This reaction involves the acylation of o-hydroxyaryl ketones with an aliphatic or aromatic acid anhydride (B1165640) in the presence of the corresponding sodium salt of the acid. The reaction proceeds through an initial O-acylation, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the chromone ring. wikipedia.org

| Reaction | Description | Starting Materials | Key Intermediate |

| Claisen Condensation | Base-catalyzed condensation of an ester and a ketone. | o-Hydroxyacetophenone, Ester | 1,3-Diketone |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of an o-acyloxyacetophenone. | o-Hydroxyacetophenone, Acyl chloride/anhydride | 1,3-Diketone |

| Kostanecki-Robinson Reaction | Acylation of an o-hydroxyaryl ketone with an acid anhydride. | o-Hydroxyaryl ketone, Acid anhydride | O-acylated ketone |

Utilization of ortho-Hydroxyarylalkylketones, Phenols, and Salicylic (B10762653) Acid Derivatives as Starting Materials

A diverse range of aromatic compounds can serve as precursors for the synthesis of the 4H-chromen-4-one core. The choice of starting material often dictates the specific synthetic strategy employed.

ortho-Hydroxyarylalkylketones are arguably the most common starting materials for chromone synthesis. ijrpc.com As highlighted in the previous section, they are key substrates in the Claisen condensation, Baker-Venkataraman rearrangement, and Kostanecki-Robinson reaction. Their inherent structure, containing a phenolic hydroxyl group ortho to an acyl group, provides the necessary functionality for cyclization to form the pyranone ring.

Phenols can also be used as starting materials, although the synthesis is often less direct. One approach involves the initial acylation of the phenol (B47542) to introduce the necessary carbonyl functionality. For instance, the Simonis reaction involves the condensation of a phenol with a β-ketoester in the presence of phosphorus pentoxide to yield a chromone. ijrar.org Similarly, the Ruhemann reaction utilizes the reaction of phenols with acetylenedicarboxylic acid derivatives. ijrar.org

Salicylic acid derivatives offer another synthetic entry to the chromone nucleus. For example, the reaction of a silyl (B83357) ester of an O-acylsalicylic acid with (trimethylsilyl)methylenetriphenylphosphorane leads to an acylphosphorane intermediate. This intermediate then undergoes an intramolecular Wittig reaction to afford the 4H-chromen-4-one. ijrpc.com

Vilsmeier-Haack and Simonis-Ruhemann Reaction Approaches

The Vilsmeier-Haack reaction provides a method for the synthesis of 3-formylchromones. This reaction typically involves the treatment of an o-hydroxyacetophenone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction proceeds via a double formylation of the starting material, followed by cyclization and dehydration to yield the 3-formylchromone.

The Simonis reaction , as mentioned earlier, is a cyclization reaction of a phenol and a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to form a chromone. ijrar.org The reaction is believed to proceed through the formation of a phenyl ester of the β-ketoacid, which then undergoes an intramolecular Friedel-Crafts acylation.

The Ruhemann reaction involves the condensation of phenols with acetylenic dicarboxylic acids or their esters in the presence of a base. The resulting intermediate can then be cyclized under acidic conditions to yield chromone-2-carboxylic acids. ijrar.org

Targeted Synthesis of 6-Methoxy-4H-Chromen-4-one and its Direct Precursors

The synthesis of the specifically substituted this compound relies on the application of the general synthetic methods described above to appropriately substituted starting materials. The key precursor for introducing the 6-methoxy group is a phenol or a salicylic acid derivative bearing a methoxy (B1213986) group at the para-position to the hydroxyl group.

A common and direct precursor for the synthesis of this compound is 2'-hydroxy-5'-methoxyacetophenone (B48926) . This starting material can be subjected to various chromone-forming reactions. For instance, its reaction with a suitable one-carbon synthon, such as dimethylformamide dimethyl acetal, followed by acid-catalyzed cyclization, would yield this compound.

Alternatively, a derivative, 2-aryl-6-methoxy-4H-chromen-4-one, has been synthesized from 3-aryl-1-(5-methoxy-2-prenyloxyphenyl)prop-2-yn-1-ones via microwave irradiation. This reaction proceeds through deprenylation followed by a 6-endo-dig cyclization. scispace.com

Another related precursor is 6-methoxy-chroman-4-one . This saturated analog can be oxidized to the corresponding chromone. For example, 6-methoxy-2-pentylchroman-4-one has been synthesized from 2'-hydroxy-5'-methoxyacetophenone and hexanal (B45976) via a microwave-assisted base-mediated aldol (B89426) condensation. Subsequent dehydrogenation would provide the corresponding 6-methoxy-2-pentyl-4H-chromen-4-one.

Strategies for Structural Diversification and Derivatization

Once the this compound scaffold is synthesized, its structure can be further modified to create a library of derivatives. This is often achieved through reactions that target the aromatic benzene (B151609) ring or the pyranone ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the benzene ring is activated towards EAS by the electron-donating methoxy group at the 6-position. The directing effects of the substituents on the ring play a crucial role in determining the position of the incoming electrophile.

The methoxy group at C-6 is a strong activating group and an ortho, para-director. This means it will direct incoming electrophiles primarily to the positions ortho (C-5 and C-7) and para (no para position available as it is part of the fused ring system) to itself. The oxygen atom of the pyranone ring also has a weak activating effect and directs ortho and para. The carbonyl group at C-4 is a deactivating group and a meta-director with respect to the benzene ring.

Considering these directing effects, electrophilic substitution on this compound is expected to occur preferentially at the C-5 and C-7 positions of the benzene ring. The C-5 position is ortho to the activating methoxy group, while the C-7 position is also ortho to the methoxy group. The relative ratio of substitution at these positions would depend on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid catalyst.

Carbon-Hydrogen (C-H) Activation and Annulation Protocols

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical pathway to complex molecules. While direct C-H activation on the this compound core itself is an area of ongoing research, its derivatives, particularly halogenated intermediates, serve as key precursors for such transformations.

The 3-iodo-6-methoxy-4H-chromen-4-one derivative is a valuable synthon for engaging in C-H activation reactions, enabling the introduction of new functional groups at the C3-position. Transition-metal catalysis, especially with rhodium(III), has emerged as a robust method for C-H activation and subsequent annulation to build fused heterocyclic systems. For instance, rhodium-catalyzed [4+2] cycloaddition of benzamides with alkynes is a well-established method for constructing isoquinolone scaffolds. A similar strategy could be envisioned where the chromone core, activated by a directing group, undergoes annulation with coupling partners like alkenes or alkynes to yield complex polycyclic structures. nih.govorganic-chemistry.org

These protocols often involve the formation of a metallacyclic intermediate, which then undergoes migratory insertion and reductive elimination to afford the final product. The development of such methods for the chromone scaffold would provide novel and efficient routes to previously inaccessible fused-ring systems. nih.gov

Formation of Substituted Analogs (e.g., 3-iodo-, 3-phenyl-, 3-halogenated, 2-aryl, 2-phenethyl)

The functionalization of the this compound core at various positions has been extensively explored to generate a diverse array of substituted analogs.

3-Halogenated Analogs: The introduction of a halogen at the 3-position is a key transformation, as it provides a handle for further cross-coupling reactions. 3-Iodo-6-methoxy-4H-chromen-4-one can be synthesized via the direct iodination of the parent chromone using molecular iodine in a suitable solvent like N,N-dimethylformamide (DMF) under heated conditions. Other methods for halogenation can also be employed to yield 3-chloro and 3-bromo analogs.

3-Phenyl and 2-Aryl Analogs: Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prime example, enabling the synthesis of 3-phenyl and 2-aryl derivatives.

3-Phenyl Analogs: 3-Iodo-6-methoxy-4H-chromen-4-one can be coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to yield 3-phenyl-6-methoxy-4H-chromen-4-one. harvard.eduorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups on the arylboronic acid partner.

2-Aryl Analogs: The synthesis of 2-aryl chromones often begins with the Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone with an appropriate aromatic aldehyde to form a chalcone, which is then cyclized. Another advanced method involves the palladium-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids, which has been used to produce derivatives like 6-methoxy-2-(2-methoxyphenyl)-4H-thiochromen-4-one.

2-Phenethyl Analogs: Derivatives bearing a 2-phenethyl substituent have been identified from natural sources and are of significant interest. For example, 7-methoxy-2-(2-phenylethyl)-chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone have been isolated from the resinous wood of Aquilaria sinensis. Their synthesis can be approached by constructing the chromone ring from precursors already containing the phenethyl moiety.

| Analog Type | Position of Substitution | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|---|

| 3-Iodo | C3 | Direct Iodination | I₂, DMF | sigmaaldrich.com |

| 3-Phenyl | C3 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Base | harvard.eduorganic-chemistry.org |

| 2-Aryl | C2 | Cyclization of Chalcone | 2'-hydroxy-5'-methoxyacetophenone, Aromatic aldehyde | researchgate.net |

| 2-Phenethyl | C2 | Isolation / Total Synthesis | Natural product isolation or multi-step synthesis |

Synthesis of Chromone-Based Conjugates and Hybrid Molecules (e.g., Chalcones, Oxadiazoles)

The conjugation of the 6-methoxychromone scaffold with other pharmacologically active moieties is a common strategy to develop hybrid molecules with potentially enhanced or novel biological activities.

Chromone-Chalcone Hybrids: Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-known bioactive compounds. A chromone-chalcone hybrid can be synthesized via the Claisen-Schmidt condensation. wikipedia.orgnih.gov This typically involves the base-catalyzed reaction of an aldehyde with a ketone. To create such a hybrid, 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde would be reacted with a substituted acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) to yield the target chromone-chalcone conjugate. nih.govtaylorandfrancis.com

Chromone-Oxadiazole Hybrids: 1,3,4-Oxadiazoles are five-membered heterocyclic rings known for their diverse biological properties. The synthesis of a chromone-oxadiazole hybrid is a multi-step process. nih.gov The synthesis begins with a chromone bearing a carboxylic acid group, often at the C2 position.

Esterification: The chromone carboxylic acid is converted to its corresponding methyl or ethyl ester.

Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the carbohydrazide.

Oxadiazole Ring Formation: The hydrazide is subsequently cyclized with a substituted aromatic acid (or its derivative, like an acyl chloride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole (B1194373) ring, resulting in the final hybrid molecule. nih.gov

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Carboxylic Acid to Ester | SOCl₂, Methanol/Ethanol |

| 2 | Ester to Hydrazide | Hydrazine hydrate |

| 3 | Hydrazide to Oxadiazole | Aromatic acid, POCl₃ |

Metal-Catalyzed and Metal-Free Synthetic Approaches

The construction of the this compound core and its derivatives can be achieved through various synthetic methodologies, which can be broadly classified into metal-catalyzed and metal-free approaches.

Metal-Catalyzed Approaches: Palladium catalysts are widely used for their efficiency in forming C-C and C-N bonds, as seen in the Suzuki, Heck, and Buchwald-Hartwig reactions for synthesizing aryl-substituted chromones. oiccpress.com Copper-catalyzed reactions have also been employed in the synthesis of related heterocyclic systems and offer a more economical alternative to palladium. These metal-catalyzed reactions are valued for their high yields and functional group tolerance but often require careful control of reaction conditions to avoid side products.

Metal-Free Approaches: Metal-free synthesis offers advantages in terms of cost, toxicity, and ease of product purification.

Acid-Catalyzed Cyclization: A common method for forming the chromone ring is the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate. Various acids, such as hydrochloric acid (HCl) or para-toluenesulfonic acid (PTSA), can be used to promote this intramolecular condensation. ijrpc.com

Iodine-Mediated Reactions: Molecular iodine (I₂) can act as a catalyst for the oxidative cyclization of chalcones to form the corresponding flavone (B191248) (2-phenylchromone). This reaction is often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and provides a metal-free route to 2-arylchromones. researchgate.net

Base-Mediated Condensations: The initial step in many chromone syntheses involves a base-mediated aldol or Claisen condensation to construct a key precursor. For instance, the reaction of a 2'-hydroxyacetophenone (B8834) with an ester or aldehyde is typically carried out in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). fudan.edu.cnnih.gov An improved synthetic route for a related isoflavone (B191592) involved replacing a microwave-based cyclization with a reaction under normal heating conditions. fudan.edu.cn

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental to confirming the molecular structure of 6-methoxy-4H-chromen-4-one. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information. While a complete, published dataset for the unsubstituted this compound is not available in a single source, the characteristic spectral features can be detailed based on extensive data from its closely related derivatives, such as 6-methoxy-2-phenyl-4H-chromen-4-one and various C3-substituted analogs.

High-Resolution NMR Spectroscopy:

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzopyran core, the protons of the pyrone ring, and the methoxy (B1213986) group protons. The protons on the benzene (B151609) ring (H-5, H-7, H-8) typically appear as a complex set of multiplets in the aromatic region. The signal for the methoxy group (-OCH₃) protons characteristically appears as a sharp singlet in the upfield region of the spectrum.

¹³C-NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C-4) of the pyrone ring, which is typically found significantly downfield. Other important signals correspond to the carbons of the pyrone ring (C-2, C-3), the methoxy carbon, and the nine distinct carbons of the benzopyran ring system.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₈O₃), high-resolution mass spectrometry (HRMS) would confirm the exact molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The most prominent and characteristic absorption band for the this compound structure is the strong carbonyl (C=O) stretching vibration from the pyrone ring, typically observed in the range of 1630-1660 cm⁻¹. Other significant bands include C-O-C stretching vibrations for the ether linkages and C=C stretching vibrations from the aromatic and pyrone rings.

Table 1: Characteristic Spectroscopic Data for the this compound Moiety (based on derivatives)

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H-NMR | Methoxy Protons (-OCH₃) | ~3.9 ppm (singlet) |

| ¹H-NMR | Pyrone Ring Protons (H-2, H-3) | ~6.8 ppm (H-3), ~8.0 ppm (H-2) |

| ¹H-NMR | Benzene Ring Protons (H-5, H-7, H-8) | ~7.3-7.6 ppm |

| ¹³C-NMR | Carbonyl Carbon (C=O) | ~178 ppm |

| ¹³C-NMR | Methoxy Carbon (-OCH₃) | ~56 ppm |

| IR | Carbonyl Stretch (C=O) | 1630-1660 cm⁻¹ |

| IR | Ether Stretch (Ar-O-C) | 1200-1300 cm⁻¹ |

Single Crystal X-ray Diffraction Studies for Three-Dimensional Structure Determination

While a specific crystal structure for the parent this compound is not prominently available, extensive studies on its derivatives, such as 6-methoxy-2-phenyl-4H-chromen-4-one, provide critical insights into the core structure. nih.gov In such studies, a suitable single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed. The data refinement yields a detailed structural model. For the chromone (B188151) family, these studies confirm the planarity or near-planarity of the fused benzopyran-4-one ring system.

The crystallographic data obtained from such an analysis includes:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters (a, b, c, α, β, γ): Specifies the dimensions and angles of the repeating unit in the crystal.

Atomic Coordinates: Provides the precise location of each atom within the unit cell, from which all geometric parameters are calculated.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Derivative, 6-Methoxy-2-phenyl-4H-chromen-4-one. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 13.5324 |

| b (Å) | 7.0687 |

| c (Å) | 25.6858 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2459.1 |

| Z | 8 |

Analysis of Intramolecular and Intermolecular Interactions

The stability of the crystal lattice and the supramolecular assembly of molecules are governed by a network of non-covalent interactions. nih.gov These can be effectively studied using the crystallographic data and visualized through techniques like Hirshfeld surface analysis.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors (like -OH or -NH), it can act as a hydrogen bond acceptor at its carbonyl and ether oxygen atoms. In the crystal structures of its derivatives, weak C—H⋯O hydrogen bonds are commonly observed, where hydrogen atoms from the aromatic rings or substituent groups interact with the oxygen atoms of neighboring molecules, linking them into dimers or chains. researchgate.net

Conformational Preferences and Dihedral Angle Analysis

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. For this compound, key conformational features include the planarity of the core ring system and the orientation of the methoxy substituent.

Ring Conformation: X-ray diffraction studies on numerous chromen-4-one derivatives consistently show that the fused benzopyran-4-one skeleton is essentially planar or exhibits only minor deviations from planarity. researchgate.net This planarity is a result of the extensive sp² hybridization and electron delocalization across the ring system.

Dihedral Angle Analysis: A dihedral angle (or torsion angle) describes the angle between two planes and is crucial for defining the orientation of substituents relative to the ring. In the case of this compound, the most significant dihedral angle is that which defines the orientation of the methoxy group relative to the benzene ring (C5-C6-O-C(methyl)). In related structures, the methoxy group is often found to be nearly coplanar with the benzene ring, indicating a preference for a conformation that maximizes electronic conjugation. However, slight twists are possible, as seen in a derivative where the C—O—C—C torsion angle was found to be -4.3 (3)°. nih.gov When bulky substituents are present at other positions, significant dihedral angles can be observed between the chromone core and the substituent group to minimize steric hindrance. nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Methoxy 4h Chromen 4 One and Its Analogs

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like chromenone derivatives to calculate their geometric, electronic, and spectroscopic properties with a high degree of accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles in the gaseous phase. mdpi.comrasayanjournal.co.inekb.eg These theoretical values are often in close agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the different physical states (isolated molecule in theory vs. solid state in experiments). ekb.eg

For instance, in a study of 3-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one, a derivative of the target compound, DFT calculations were performed at the B3LYP/6-311++G(d,p) level, and the resulting geometric parameters were compared with experimental X-ray diffraction data. mdpi.com In this analog, the chromenone ring system was found to be slightly twisted from planarity. mdpi.com Similarly, calculations for 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one revealed that the bond lengths of C2-C3, C2-C5, C5-C9, C6-C8, and C8-C9 exhibit aromatic double bond character. rasayanjournal.co.in

Table 1: Selected Optimized Geometric Parameters for Chromenone Analogs (DFT/B3LYP)

| Compound | Parameter | Calculated Value | Experimental Value (X-ray) | Reference |

|---|---|---|---|---|

| 3-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one | Dihedral Angle (Chromenone/Benzene (B151609) Ring) | - | 47.75° | mdpi.com |

| Cell Parameter (a) | - | 7.1869(4) Å | mdpi.com | |

| 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one | SCF Energy | -1762.055 a.u. | - | rasayanjournal.co.in |

| Dipole Moment | 5.7616 Debye | - | rasayanjournal.co.in |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity.

For the analog 3-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one, the HOMO and LUMO energy values were calculated to be -5.8223 eV and -1.8447 eV, respectively, resulting in an energy gap of 3.9783 eV. mdpi.com In another study on 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, the calculated energy gap was found to be 4.25 eV. tandfonline.com This analysis indicates that the electron absorption corresponds to a transition from the ground state to the first excited state, primarily described as a π → π* transition. rasayanjournal.co.in

Table 2: Frontier Molecular Orbital Energies of 6-Methoxy-4H-Chromen-4-one Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 3-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one | -5.8223 | -1.8447 | 3.9783 | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | - | - | 4.25 | tandfonline.com |

Theoretical vibrational analysis using DFT is a powerful technique for assigning vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can predict the positions of absorption bands corresponding to specific functional groups and vibrational motions (e.g., stretching, bending). rasayanjournal.co.in

Often, the calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to a strong correlation between theoretical and experimental spectra. rasayanjournal.co.in For example, in the study of 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one, DFT calculations were used to investigate the harmonic vibrational wave numbers, and the difference between observed and scaled frequencies was reported to be small. rasayanjournal.co.in This correlation helps confirm the molecular structure and provides a detailed understanding of the molecule's dynamic behavior.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the interactions of a molecule with biological targets. These methods are instrumental in drug discovery and development for identifying potential therapeutic agents and understanding their mechanisms of action.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand, such as a chromenone derivative) when bound to a second molecule (the receptor, typically a protein or enzyme). researchgate.net This technique is used to forecast the binding affinity and interaction patterns between the ligand and the active site of the target protein.

Several studies have used molecular docking to explore the therapeutic potential of this compound analogs. In one study, 3-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one was docked into the active sites of Aurora kinase A and B to rationalize its observed anti-cancer properties. mdpi.com In another investigation, chromone (B188151) derivatives were docked against the SARS-CoV-2 main protease (Mpro) to assess their potential as antiviral agents. researchgate.net The results of these studies are typically quantified by a docking score or binding energy, where a more negative value indicates a more favorable binding interaction.

Table 3: Examples of Molecular Docking Studies on Chromenone Analogs

| Compound/Analog | Protein Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 3-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one | Aurora Kinase A and B | Anti-cancer | Docking explained potential anti-cancer property. | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | AChE, BChE, COX-2, 5-LOX | Alzheimer's, Inflammation | Binding energies confirmed the potency of the compound. | nih.govnih.gov |

| 5-(isobutyryl)-2-(2-oxopropyl)-6-methoxy-4H-chromen-4-one | SARS-CoV-2 Mpro | Antiviral | Showed high binding affinity to the viral protease. | researchgate.net |

In silico methods are crucial for elucidating structure-function relationships, which describe how the chemical structure of a molecule dictates its functional or biological activity. By combining data from quantum chemical calculations and molecular docking, researchers can identify the specific structural features responsible for a molecule's therapeutic effects.

For instance, pharmacophore modeling can be used to identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. researchgate.net Docking studies reveal the precise interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the target's active site. This information can explain why certain analogs are more potent than others and can guide the design of new derivatives with improved activity. The acylation of flavonoids, for example, is an approach used to generate hybrid compounds with modified properties, and in silico tools can predict the impact of these modifications on biological activity. mdpi.com

Structure Activity Relationship Sar Investigations of 6 Methoxy 4h Chromen 4 One Analogs

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of 6-methoxy-4H-chromen-4-one analogs is highly dependent on the placement and chemical nature of various substituents on the chromenone core and its appended groups.

Research into related chromen-4-one structures as cyclooxygenase-2 (COX-2) inhibitors has shown that the nature and size of the substituent at the C-3 position can significantly impact both inhibitory potency and selectivity. researchgate.net For a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives, the inhibitory profile against COX-2 was found to be highly sensitive to the group at the C-3 position. The introduction of a larger benzyloxy group resulted in a potent and selective COX-2 inhibitor, whereas smaller groups like hydrogen or hydroxyl led to reduced activity. researchgate.net This suggests that the C-3 position interacts with a specific region of the target enzyme's active site, where bulkier, lipophilic groups are favored. researchgate.net

Similarly, in studies of 4-oxo-4H-furo[2,3-h]chromene derivatives, the position of substituents on an attached phenyl ring was critical for activity. Carbaldehyde derivatives with an electron-donating group, such as a methoxy (B1213986) group, at the para position of the phenyl ring showed significantly greater inhibitory activity against COX-2 compared to analogs with substituents at the meta position. nih.gov This highlights the importance of substituent placement in optimizing electronic and steric interactions with the biological target.

Furthermore, modifications at the 6-position of the chromenone core, where the defining methoxy group is located, have been explored. Replacing the methoxy group with longer (cyclo)aminoalkoxy chains has been shown to produce potent ligands for sigma (σ) receptors, which are implicated in various neurological disorders. nih.govrsc.org The length of the alkyl chain and the nature of the terminal amine are key determinants of binding affinity and selectivity for σ1 and σ2 receptor subtypes. nih.gov For instance, derivatives with specific chain lengths and cyclic amines like piperidine (B6355638) or morpholine (B109124) demonstrate high affinity, indicating that these modifications allow for optimal interaction with the receptor binding pocket. nih.govrsc.org

| Compound Scaffold | Substituent Modification | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one | Varied R group (H, OH, OMe, OEt, O-allyl, OAc, O-benzyl) | C-3 | Larger substituents (e.g., O-benzyl) significantly increased COX-2 inhibitory activity and selectivity. | researchgate.net |

| 4-Oxo-4H-furo[2,3-h]chromene | Electron-donating group (e.g., methoxy) vs. halogen | Para vs. Meta on phenyl ring | Para-substituted electron-donating groups showed higher COX-2 inhibition than meta-substituted analogs. | nih.gov |

| 6-Oxy-4H-chromen-4-one | (n-(cyclo)aminoalkyl) chains of varying length and amine type | C-6 | Chain length and amine type critically influence affinity and selectivity for σ1/σ2 receptors. | nih.govrsc.org |

Role of the 6-Methoxy Group in Modulating Reactivity and Bioactivity

The methoxy group (-OCH₃) at the 6-position is a critical modulator of the electronic properties of the chromenone ring system, which in turn influences the molecule's reactivity and bioactivity. As an electron-donating group, the 6-methoxy substituent increases the electron density of the aromatic ring through resonance effects.

This electronic contribution can be crucial for biological activity. In many heterocyclic systems, the presence of electron-donating groups like methoxy at the ortho or para positions to the heterocyclic oxygen can enhance biological activity. mdpi.com This increased electron density can strengthen interactions with biological targets, such as enzymes or receptors, or modulate the molecule's redox potential, which is relevant for antioxidant activity. Studies on related phenolic compounds, like 6-chromanol, have shown that electron-donating groups can enhance radical scavenging activity by stabilizing the resulting radical through resonance. researchgate.net

In the context of enzyme inhibition, the 6-methoxy group can influence how the molecule docks within a binding site. For example, in the study of 4-oxo-4H-furo[2,3-h]chromene derivatives as lipoxygenase (LOX-15) inhibitors, a derivative with a 4-methoxyphenyl (B3050149) group was found to be the most active. nih.gov The propensity of the methoxy group for electron-pair delocalization is more pronounced when it is at the para position, which likely contributed to its superior activity. nih.gov This principle suggests that the 6-methoxy group on the chromenone core similarly activates the scaffold, making it a favorable starting point for developing potent bioactive agents.

Conformational Flexibility and Rigidity in SAR Considerations

The 4H-chromen-4-one scaffold is an approximately planar and rigid structure. nih.gov This inherent rigidity is a significant factor in SAR considerations. A rigid molecular framework reduces the conformational entropy penalty upon binding to a biological target, which can lead to higher binding affinity. The planarity of the core ensures a well-defined spatial arrangement of substituents, allowing for precise interactions with the amino acid residues in a target's binding site.

While the core is rigid, the substituents attached to it can possess varying degrees of conformational flexibility. The interplay between the rigid core and flexible side chains is a key aspect of SAR. For example, in the design of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-one derivatives as sigma receptor ligands, the rigid chromenone core acts as an anchor, while the flexible aminoalkyl chain explores the binding pocket to find optimal interactions. nih.gov The length and composition of this flexible chain are optimized to correctly position the terminal amine for crucial hydrogen bonding or electrostatic interactions within the receptor.

Understanding the conformational preferences of substituents is also vital. For non-planar groups attached to the rigid core, steric hindrance can play a significant role in determining the most stable conformation. scispace.com The orientation of these groups can either facilitate or obstruct the key interactions necessary for biological activity. Therefore, SAR studies must consider not only the chemical nature of a substituent but also its size, flexibility, and preferred three-dimensional orientation relative to the rigid chromenone plane.

Rational Design Principles for Enhanced Biological Activity

Based on SAR investigations, several rational design principles can be formulated to guide the synthesis of novel this compound analogs with enhanced biological activity.

Strategic Placement of Substituents: The position of substituents is paramount. As seen in COX inhibitors, para-substitution on appended phenyl rings with electron-donating groups is often more effective than meta-substitution. nih.gov Similarly, the C-3 position of the chromenone core appears to be a critical site for modulation, where the introduction of groups with specific steric and electronic properties can dramatically enhance potency and selectivity. researchgate.net

Exploitation of the Rigid Scaffold: The rigid, planar chromenone core should be used as a scaffold to orient substituents in a spatially precise manner. This is essential for targeting specific pockets and interaction points within a receptor or enzyme active site.

Optimization of Side-Chain Flexibility and Length: For targets that require interactions across a larger binding site, attaching flexible side chains to the rigid core is a proven strategy. As demonstrated with sigma receptor ligands, the length, lipophilicity, and terminal functional group of these chains must be carefully optimized to achieve high affinity. nih.govmdpi.com

By applying these principles, researchers can move beyond random screening and employ a more rational, structure-based approach to design the next generation of this compound derivatives as potent and selective therapeutic agents. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Silico Paradigms

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

The enzymatic inhibition profiles of 6-methoxy-4H-chromen-4-one derivatives translate to measurable effects at the cellular level. In vitro studies using cancer cell lines have begun to uncover the molecular consequences of target engagement.

A clonogenic long-term survival assay revealed that the isoflavone (B191592) derivative 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methoxy-4H-chromen-4-one possesses anti-cancer properties, exhibiting a GI50 value of 24.9 μM against HCT116 human colon cancer cells. Other synthetic flavone (B191248) derivatives have also shown potent growth inhibitory effects against HCT116 cells, with some compounds having GI50 values in the sub-micromolar range. The mechanism for this cellular activity is linked to kinase inhibition; treatment of HCT116 cells with these flavone derivatives led to the inhibition of Aurora kinase phosphorylation, induction of G2/M phase cell-cycle arrest, and ultimately, apoptosis.

Table 2: In Vitro Cellular Activity of Selected this compound Derivatives

| Compound | Cell Line | Assay Type | Result (GI50) |

| 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methoxy-4H-chromen-4-one | HCT116 (Human Colon Cancer) | Clonogenic Survival | 24.9 μM |

| 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one | HCT116 (Human Colon Cancer) | Clonogenic Survival | 0.49 μM |

| 2-(2,3-dimethoxynaphthalen-1-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one | HCT116 (Human Colon Cancer) | Clonogenic Survival | 7.51 μM |

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

Derivatives of the 4H-chromen-4-one scaffold have demonstrated notable anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle in various cancer cell lines. Functionally substituted 4H-chromene derivatives are known to bind to the Bcl-2 protein, a key regulator of apoptosis, thereby promoting cell death in cancer cells.

One study on a novel sulfonyl chromen-4-one compound, CHW09, showed that it preferentially kills oral cancer cells (Ca9-22 and CAL 27) while having less effect on normal oral cells. nih.gov This compound was found to induce apoptosis, an effect confirmed by the detection of cleaved poly(ADP-ribose) polymerase (PARP) and caspases 3, 8, and 9, which are all hallmarks of the apoptotic cascade. nih.gov Similarly, a 4H-chromen-4-one derivative isolated from marine Streptomyces showed cytotoxic activity against human colon carcinoma (EC50 value of 9.68 μg ml-1) and human prostate adenocarcinoma (EC50 value of 9.93 μg ml-1).

Further research into a related compound, 2,4',6-Trihydroxy-4-methoxybenzophenone, demonstrated its ability to inhibit cell proliferation in the HT-29 human colon carcinoma cell line. nih.gov Treatment led to classic apoptotic morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Flow cytometry analysis confirmed that this compound induced G0/G1 phase arrest in the cell cycle, effectively halting cell division. nih.gov The mechanism appeared to involve the upregulation of pro-apoptotic proteins like PUMA and Bak, alongside changes in Bcl-2 and Mcl-1 levels. nih.gov

Regulation of Inflammatory Pathways and Mediator Production (e.g., PGE2)

The inflammatory response is a complex process involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce inflammatory mediators such as prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4). poliklinika-harni.hrnih.govresearchgate.net Inhibition of these pathways is a key strategy for anti-inflammatory therapies. While direct studies on this compound are limited, the broader chromone (B188151) class has been investigated for these properties. Eicosanoids derived from COX and LOX pathways are known to contribute to the carcinogenesis of colorectal cancer, and targeting these pathways is a recognized prevention strategy. nih.gov Dual inhibition of both COX and LOX is considered a potentially safer therapeutic approach, as it can mitigate side effects associated with targeting only one pathway. nih.gov

Scavenging of Reactive Oxygen Species and Antioxidant Defense Systems

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, a process known as oxidative stress. Antioxidants counteract this damage by neutralizing ROS. The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays.

In one study, substituted chalcones containing a 6-methoxy-2H-chromene ring were synthesized and assessed for their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) methods. asianpubs.org The compounds demonstrated good DPPH free radical scavenging activity, with IC50 values of 69 ± 0.38 µM and 67 ± 0.44 µM, respectively, when compared against the standard antioxidant, trolox. asianpubs.org Another study on a 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one derivative also found it to be an active scavenger of DPPH and hydroxyl (OH) radicals. tandfonline.com Conversely, a different 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to have no remarkable antioxidant activity, indicating that antioxidant potential is highly dependent on the specific substitutions on the chromone core.

A separate investigation identified 4H-chromen-4-one derivatives as inhibitors of Rho kinase (ROCK). One of the most active compounds, known as 12j, was shown to protect retinal neurons from cell death mediated by high glucose-induced oxidative stress and apoptosis. nih.gov

Inhibition of Microbial Growth (Antibacterial and Antifungal Mechanisms)

The chromone scaffold is a promising framework for the development of new antimicrobial agents. Various derivatives have shown significant activity against a range of bacteria and fungi.

Antibacterial Activity: A 4H-chromen-4-one derivative produced by a marine Streptomyces strain was found to be highly potent against Bacillus subtilis (MIC: 0.25 μg ml-1) and Micrococcus luteus (MBC: 0.5 μg ml-1). In another study, a 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one derivative (DMPC) was tested against four bacterial strains (E. coli, B. subtilis, S. aureus, and Streptococcus spp.) and showed significant antibacterial properties, with particularly potent activity against Streptococcus spp. tandfonline.com

Antifungal Activity: The DMPC compound was also effective against several fungal strains, including R. oryzae, P. chrysogenum, A. niger, and C. albicans, with the most powerful action observed against P. chrysogenum. tandfonline.com Research has shown that various chromone derivatives possess antifungal activities against multiple Candida species. nih.gov The persistence of Candida infections is often due to its ability to form biofilms, which confer resistance to antifungal agents. nih.govnih.gov Certain chromone-3-carbonitriles have been found to exhibit good antifungal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL and significantly inhibited biofilm formation by C. albicans. nih.gov These compounds also inhibited hypha formation, a key virulence factor necessary for biofilm development. nih.gov

| Derivative Type | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Marine Streptomyces Derivative | Bacillus subtilis | 0.25 µg/mL | nih.gov |

| Marine Streptomyces Derivative | Micrococcus luteus | 0.5 µg/mL (MBC) | nih.gov |

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one | Streptococcus spp. | Potent Activity | tandfonline.com |

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one | Penicillium chrysogenum | Powerful Action | tandfonline.com |

| Chromone-3-carbonitriles | Candida species | 5 - 50 µg/mL | nih.gov |

Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., Dopamine Reuptake, GABA-A Receptors)

The chromone structure has also been explored for its effects on the central nervous system, particularly its interaction with neurotransmitter systems. A study on a novel derivative, 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), investigated its effects in pharmacological models. nih.gov In an in vitro assay, DMPC was found to inhibit the intracellular chloride ion (Cl-) influx induced by muscimol, a selective agonist for the γ-aminobutyric acid A (GABA-A) receptor. nih.gov This finding suggests that the compound's effects may be mediated, at least in part, through the blockade of the GABAergic neurotransmitter system. nih.gov Other related flavonoids, such as 6-methoxyflavone, have also been shown to act as positive allosteric modulators of GABA responses at specific human recombinant GABA-A receptor subtypes (α1β2γ2L and α2β2γ2L). nih.gov

Immunomodulatory Effects (e.g., Interleukin-5 Inhibition)

Interleukin-5 (IL-5) is a key cytokine involved in the proliferation and activation of eosinophils, which play a central role in allergic inflammation and asthma. mdpi.com Consequently, inhibiting IL-5 is a significant therapeutic goal. Several studies have synthesized and evaluated novel chromenone analogs for their IL-5 inhibitory activity.

One series of chromone analogs demonstrated potent IL-5 inhibition. Specifically, the compound 5-Cyclohexylmethoxy-3-(4-hydroxybenzyl)-4H-chromen-4-one showed 98% inhibition at a concentration of 30 µM, with an IC50 value of less than 3.0 µM. researchgate.net Another compound in the same study, 5-Cyclohyxylmethoxy-3-(hydroxymethyl)-4H-chromen-4-one, also exhibited strong activity, with 84% inhibition at 30 µM and an IC50 of 7.6 µM. researchgate.net Further research on different chromenone derivatives confirmed this potential, with one N-acyl substituted compound showing 95.0% inhibition at 30 µM (IC50 = 10.0 µM). researchgate.net Structure-activity relationship (SAR) studies indicated that the planarity of the chromen-4-one unit is critical for IL-5 inhibitory activity. nih.gov

| Compound | Inhibition at 30 µM | IC50 Value | Source |

|---|---|---|---|

| 5-Cyclohexylmethoxy-3-(4-hydroxybenzyl)-4H-chromen-4-one | 98% | <3.0 µM | researchgate.net |

| 5-Cyclohyxylmethoxy-3-(hydroxymethyl)-4H-chromen-4-one | 84% | 7.6 µM | researchgate.net |

| 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one | 94% | 4.0 µM | nih.gov |

| N-acyl substituted hydroxyethylaminomethyl-4H-chromen-4-one (6r) | 95% | 10.0 µM | researchgate.net |

Receptor Binding Studies and Target Identification

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives of this compound, receptor binding studies have identified several key targets, primarily sigma receptors and Rho-associated coiled-coil containing protein kinases (ROCK).

Sigma (σ) receptors, which are implicated in various neurological disorders like Alzheimer's disease, have emerged as significant targets for chromenone derivatives. nih.govrsc.orgnih.govbohrium.comdrugbank.com A radioligand assay was used to evaluate a library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for their affinity to human sigma-1 (hσ1) and rat sigma-2 (rσ2) receptors. nih.govbohrium.com The majority of these compounds were found to be potent and selective σ1 receptor ligands. nih.govbohrium.com

For instance, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (compound 20) displayed a high affinity for the σ1 receptor with a Ki value of 27.2 nM and a 28-fold selectivity over the σ2 receptor. nih.govrsc.orgnih.gov Another derivative, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (compound 12), was also a potent σ1 receptor modulator with a Ki of 19.6 nM, making it nearly equipotent to S1RA, an established σ1 receptor antagonist. nih.govrsc.orgnih.gov

In addition to sigma receptors, 4H-chromen-4-one derivatives have been identified as a new class of selective ROCK inhibitors. nih.gov ROCKs are potential therapeutic targets for diabetic retinopathy. nih.gov Optimization of this scaffold led to compounds with sub-nanomolar inhibitory affinity for both ROCK1 and ROCK2 and excellent selectivity against a wide panel of other kinases. nih.govnih.gov One such derivative exhibited IC50 values of 0.67 nM and 0.18 nM for ROCK1 and ROCK2, respectively. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) | Source |

|---|---|---|---|---|

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) | Human σ1 | 19.6 nM | 96 | nih.gov |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) | Human σ1 | 27.2 nM | 28 | nih.govrsc.orgnih.gov |

| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | Human σ1 | 326 nM | 1.5 | nih.govnih.gov |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one (4) | Human σ1 | 87.0 nM | 17 | nih.gov |

Natural Occurrence and Biosynthetic Context of Chromones with 6 Methoxy Substitution

Isolation and Phytochemical Characterization from Plant Sources

The natural occurrence of 6-methoxy-4H-chromen-4-one, a simple chromone (B188151) derivative, is not as extensively documented as its more complex flavonoid relatives. However, the chromone core is a recurring motif in a variety of natural products isolated from plants, fungi, and bacteria. nih.govnih.gov

Aquilaria malaccensis

Aquilaria species, particularly Aquilaria malaccensis, are renowned for producing agarwood, a resinous heartwood rich in aromatic compounds. traditionalmedicines.orgtraditionalmedicines.org Phytochemical investigations of agarwood have led to the isolation of a significant number of 2-(2-phenylethyl)-4H-chromen-4-one derivatives. traditionalmedicines.orgnih.gov While many of these possess a methoxy (B1213986) group, the direct isolation of this compound without the C-2 substituent has not been definitively reported in the reviewed literature. However, the presence of numerous structurally related compounds suggests a biosynthetic machinery in Aquilaria capable of producing the 6-methoxy-chromone scaffold.

Some of the related 6-methoxy-chromone derivatives identified in Aquilaria species include:

6,7-Dimethoxy-2-(2-phenylethyl)chromone

7-Hydroxy-6-methoxy-2-[2-(3'-hydroxy-4'-ethoxyphenyl)ethyl]chromone

Table 1: Selected 2-(2-Phenylethyl)chromone Derivatives from Aquilaria Species

| Compound Name | Plant Source | Reference |

|---|---|---|

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Aquilaria sinensis | scienceopen.com |

| 7-Hydroxy-6-methoxy-2-[2-(3'-hydroxy-4'-ethoxyphenyl)ethyl]chromone | Aquilaria sinensis | scienceopen.com |

Euphorbia pulcherrima

Euphorbia pulcherrima, commonly known as the poinsettia, is recognized for its diverse array of phytochemicals, including alkaloids, flavonoids, terpenoids, and saponins. ijbpas.comprjn.orgresearchgate.netresearchgate.net Despite comprehensive phytochemical screenings of this plant, the presence of this compound has not been specifically reported in the available scientific literature. The focus of phytochemical studies on E. pulcherrima has largely been on other classes of compounds responsible for its medicinal properties and toxicity. prjn.orgresearchgate.net

Proposed Biosynthetic Pathways of Methoxy-Substituted Chromones

The biosynthesis of chromones is generally understood to proceed through the polyketide pathway. nih.govnih.gov This pathway involves the sequential condensation of acetate (B1210297) units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic chromone ring system.

The proposed biosynthetic route for this compound can be broken down into the following key steps:

Formation of the Polyketide Chain: The biosynthesis is initiated with a starter molecule, typically acetyl-CoA, which is extended by the addition of three molecules of malonyl-CoA. This series of condensations is catalyzed by a type III polyketide synthase (PKS). nih.govnih.gov

Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular C6-C1 Claisen condensation-based cyclization to form the chromone scaffold. nih.gov

Hydroxylation: It is hypothesized that the chromone backbone is first hydroxylated at the C-6 position to form 6-hydroxy-4H-chromen-4-one. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase.

Methoxylation: The final step is the methylation of the hydroxyl group at the C-6 position. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding this compound.

This proposed pathway is consistent with the general principles of natural product biosynthesis, where hydroxylation and subsequent methoxylation are common tailoring reactions that increase the chemical diversity of core scaffolds. preprints.org The biosynthesis of stigmatellin, a complex chromone derivative, also involves the formation of a 5,7-dimethoxy-8-hydroxychromone ring, supporting the proposed mechanism of methoxy group incorporation. preprints.org

Table 2: Proposed Biosynthetic Steps for this compound

| Step | Description | Key Enzyme Class |

|---|---|---|

| 1 | Polyketide chain formation | Polyketide Synthase (PKS) |

| 2 | Cyclization and Aromatization | Polyketide Synthase (PKS) |

| 3 | Hydroxylation at C-6 | Cytochrome P450 Monooxygenase |

| 4 | Methylation of the C-6 hydroxyl group | O-Methyltransferase (OMT) |

Future Research Trajectories and Academic Perspectives

Development of Novel Synthetic Methodologies for Complex Chromone (B188151) Architectures

The synthesis of the chromone core has evolved significantly from classical methods like the Kostanecki-Robinson reaction. researchgate.netijrpc.com Future research is directed towards creating more diverse and complex molecular architectures that can modulate biological targets with higher potency and selectivity. Key academic perspectives in this area involve moving beyond traditional synthetic routes to embrace more efficient and innovative strategies.

Modern synthetic efforts focus on several key areas:

Diversity-Oriented Synthesis (DOS): This approach aims to rapidly generate a wide variety of structurally distinct chromone derivatives. A "complexity-to-diversity" strategy, for instance, uses the inherent structural complexity of natural products as a starting point to create libraries of novel and diverse macrocycles and other complex structures. nih.gov

Catalysis Innovation: Researchers are exploring the use of novel catalysts to improve reaction efficiency and yield. This includes the use of metal-free catalysts and nanomaterials to construct the chromone skeleton from readily available starting materials like phenols and salicylic (B10762653) acid derivatives. researchgate.net

One-Pot Transformations: The development of facile one-pot reactions, which allow for the construction of the chromone scaffold in a single step from simple precursors, represents a significant advance. researchgate.net These methods streamline the synthetic process, reducing time and waste.

Late-Stage Functionalization: A major focus is on developing methods for the selective modification of the chromone core at a late stage of the synthesis. This allows for the efficient creation of a wide range of analogs for structure-activity relationship (SAR) studies without having to redesign the entire synthetic pathway. fasanolab.com

These advanced methodologies enable chemists to build upon the basic 6-methoxy-4H-chromen-4-one structure, creating next-generation compounds with enhanced complexity and tailored biological activities. fasanolab.com

Integration of Advanced Biophysical Techniques for Mechanistic Insights

Understanding precisely how a molecule interacts with its biological target is fundamental to modern drug discovery. While traditional assays can confirm if a compound is active, advanced biophysical techniques provide deep mechanistic insights into the binding event. nuvisan.comnih.gov For chromone derivatives, these methods are crucial for elucidating their mode of action at a molecular level. researchgate.net

The integration of a suite of biophysical tools allows for a comprehensive characterization of the interaction between a chromone-based ligand and its target protein:

Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data, measuring the association (on-rate) and dissociation (off-rate) of a ligand binding to a target. nuvisan.comdrugdiscoverychemistry.com This information is critical for understanding the durability of the drug-target interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). nuvisan.com This helps to reveal the primary forces driving the binding event, such as hydrogen bonding or hydrophobic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the specific binding site of a ligand on a protein at atomic resolution. nmr-bio.com It can also detect conformational changes in the protein upon ligand binding. msstate.edu

Thermal Shift Assays (TSA): These assays measure the change in the thermal stability of a protein when a ligand binds, serving as a rapid method for hit validation and screening. nuvisan.comnih.gov

Mass Spectrometry (MS): Affinity selection mass spectrometry can be used as a primary screening method to identify compounds that bind to a target protein from a complex mixture. nih.gov

By combining these orthogonal methods, researchers can build a detailed picture of the binding mechanism, guiding the rational optimization of lead compounds. nuvisan.comnih.gov

Table 1: Advanced Biophysical Techniques in Chromone Research

| Technique | Measurement | Mechanistic Insight Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Reveals the speed and stability of the ligand-target complex. drugdiscoverychemistry.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS), Stoichiometry (n) | Elucidates the driving forces of the binding interaction (e.g., hydrogen bonds, hydrophobic effect). nuvisan.com |

| Nuclear Magnetic Resonance (NMR) | Chemical shift perturbations, Structural changes | Maps the ligand's binding site on the protein and identifies conformational changes. nmr-bio.com |

| Thermal Shift Assays (TSA) | Change in protein melting temperature (ΔTm) | Confirms direct target engagement and can be used for screening. nih.gov |

| Mass Spectrometry (MS) | Mass of ligand-protein complex | Identifies binders from a library of compounds in affinity-based screens. nih.gov |

Exploration of Multi-Target Ligand Design Principles Based on the Chromone Scaffold

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. acs.org This has led to the rise of polypharmacology, which involves designing single molecules, known as Multi-Target-Directed Ligands (MTDLs), that can intentionally modulate multiple biological targets simultaneously. nih.govspringernature.com

The chromone scaffold is considered an ideal framework for the development of MTDLs. nih.gov Its versatile structure allows for modifications that can introduce affinities for several different receptors or enzymes involved in a disease pathway. nih.govasianpubs.org A prominent example is in the field of Alzheimer's disease, where chromone-based MTDLs have been designed to simultaneously:

Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to improve cholinergic neurotransmission. nih.gov

Prevent the aggregation of amyloid-β (Aβ) plaques, a key pathological hallmark of the disease. nih.gov

Chelate metal ions that contribute to oxidative stress. nih.gov

The design strategy often involves linking the chromone core to another pharmacophore known to be active against a second target, creating a hybrid molecule with a dual mode of action. nih.gov This approach represents an exciting and challenging frontier for medicinal chemists, with the potential to create more effective therapies for complex diseases. nih.gov

Computational-Guided Rational Design for Predictive Synthesis and Activity Profiling

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before they are synthesized in the lab. springernature.com This approach significantly accelerates the discovery process by prioritizing candidates with the highest likelihood of success.

For the chromone scaffold, computational methods are being applied in several ways:

Molecular Docking: This technique predicts how a chromone derivative will bind to the active site of a target protein, estimating its binding affinity and orientation. nih.govd-nb.infocumhuriyet.edu.tr This is used to screen virtual libraries of compounds and to understand the structural basis for activity.

De Novo Design: Advanced algorithms, including those based on deep learning and artificial intelligence, can generate entirely novel molecular structures tailored to fit a specific target. nih.govnih.gov These methods can explore a vast chemical space to propose innovative chromone-based scaffolds.

Pharmacophore Modeling: By analyzing the structures of known active compounds, researchers can build a 3D model of the essential features required for biological activity. This "pharmacophore" can then be used to search for new chromone derivatives that fit the model.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process.

These computational strategies, often combined with experimental validation, create a powerful feedback loop for the design-build-test-learn cycle, making the search for new bioactive chromone derivatives more efficient and targeted. nih.gov

Table 2: Computational Methods in Chromone-Based Drug Design

| Method | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding mode and affinity. | Identifying potential chromone-based inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity. | Analyzing the chemical reactivity and intermolecular interactions of novel chromone derivatives. d-nb.info |

| De Novo Design | Generates novel molecular structures computationally. | Creating new chromone-like structures with AI to fit the binding pocket of a target protein. nih.govnih.gov |

| ADMET Prediction | Assesses drug-like pharmacokinetic and toxicity properties. | Evaluating the potential oral bioavailability and safety profile of new chromone analogues. nih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-methoxy-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or Lewis acid-catalyzed cyclization. For example, boron trifluoride etherate (BF₃·OEt₂) can promote regioselective formation of the chromenone core . Optimization includes temperature control (60–80°C) and solvent selection (e.g., dichloromethane or toluene). Purity is verified via HPLC (≥95%) and NMR (e.g., δ 6.2–6.8 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL refinement provides unambiguous structural confirmation, with key parameters like C–O bond lengths (1.36–1.42 Å) and dihedral angles (e.g., 5.8° between aromatic rings) . Complementary techniques include:

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and carbonyl carbons (δ 175–180 ppm).

- HRMS : Molecular ion peaks at m/z 204.08 (C₁₁H₈O₃) .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (70:30) yields high-purity crystals. Monitoring via TLC (Rf ~0.5 in ethyl acetate) ensures minimal byproducts .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; refer to SDS guidelines for storage (-20°C in amber vials) and disposal (incineration) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps ~4.2 eV) and reactive sites. Molecular docking (AutoDock Vina) identifies binding affinities (ΔG ~-8.5 kcal/mol) to targets like Aurora kinases, reconciling discrepancies between in vitro and in silico results .

Q. What strategies address challenges in regioselective functionalization of the chromenone scaffold?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C enables selective substitution at C-5 or C-7. For example, methoxy group migration can be minimized by controlling reaction time (<2 hrs) .

Q. How do substituent effects on the chromenone core influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., Cl) : Enhance cytotoxicity (IC₅₀ ~12 µM) by increasing electrophilicity.

- Hydroxyl groups : Improve solubility but reduce membrane permeability (logP ~2.1 vs. ~3.5 for methoxy derivatives) .

Q. What crystallographic tools resolve ambiguities in polymorph identification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.